molecular formula C12H14O4S2 B14652488 Diprop-2-en-1-yl (1,3-dithiolan-2-ylidene)propanedioate CAS No. 50780-73-9

Diprop-2-en-1-yl (1,3-dithiolan-2-ylidene)propanedioate

Cat. No.: B14652488
CAS No.: 50780-73-9
M. Wt: 286.4 g/mol
InChI Key: YRXFJULDQRFYPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diprop-2-en-1-yl (1,3-dithiolan-2-ylidene)propanedioate typically involves the reaction of malonic acid derivatives with 1,3-dithiolane. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diprop-2-en-1-yl (1,3-dithiolan-2-ylidene)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diprop-2-en-1-yl (1,3-dithiolan-2-ylidene)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential neuroprotective properties due to its antioxidant activity.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with neuroprotective effects.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of diprop-2-en-1-yl (1,3-dithiolan-2-ylidene)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can undergo redox reactions, contributing to its antioxidant properties. These redox reactions can modulate the activity of enzymes involved in oxidative stress pathways, providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl 1,3-dithiolane-2-ylidenemalonate
  • Malonic acid, 2-(1,3-dithiolan-2-ylidene), diisopropyl ester
  • Propanedioic acid, 2-(1,3-dithiolan-2-ylidene)-, 1,3-bis(1-methylethyl) ester

Uniqueness

Diprop-2-en-1-yl (1,3-dithiolan-2-ylidene)propanedioate is unique due to its specific combination of a 1,3-dithiolane ring and a propanedioate group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

50780-73-9

Molecular Formula

C12H14O4S2

Molecular Weight

286.4 g/mol

IUPAC Name

bis(prop-2-enyl) 2-(1,3-dithiolan-2-ylidene)propanedioate

InChI

InChI=1S/C12H14O4S2/c1-3-5-15-10(13)9(11(14)16-6-4-2)12-17-7-8-18-12/h3-4H,1-2,5-8H2

InChI Key

YRXFJULDQRFYPX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(=C1SCCS1)C(=O)OCC=C

Origin of Product

United States

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